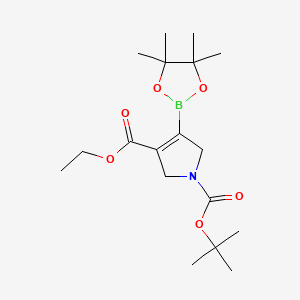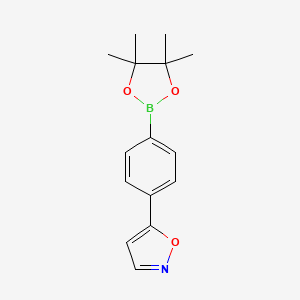
4-Chloro-6-methoxypyridine-2-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-methoxypyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H5ClNO3S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxypyridine-2-sulfonyl chloride typically involves the chlorination of 6-methoxypyridine-2-sulfonic acid. The reaction is carried out under controlled conditions using thionyl chloride (SOCl2) as the chlorinating agent. The process involves heating the reactants to a specific temperature to facilitate the substitution of the hydroxyl group with a chlorine atom .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and techniques helps in maintaining the desired reaction parameters and minimizing impurities.
化学反応の分析
Types of Reactions
4-Chloro-6-methoxypyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different reduced products, depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted pyridines, sulfonic acids, and various reduced derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-Chloro-6-methoxypyridine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of certain medicinal compounds.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Chloro-6-methoxypyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles. The chlorine atom in the compound is highly reactive and can be easily replaced by other nucleophiles, leading to the formation of various substituted products. This reactivity is utilized in different chemical synthesis processes to achieve the desired modifications .
類似化合物との比較
Similar Compounds
- 2-Chloro-6-methoxypyridine-3-sulfonyl chloride
- 5-Chloro-2-methoxypyridine-3-sulfonyl chloride
- 2-Chloro-6-methylpyridine-4-carbonyl chloride
Uniqueness
4-Chloro-6-methoxypyridine-2-sulfonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. This makes it a valuable intermediate in various chemical synthesis processes, distinguishing it from other similar compounds .
特性
分子式 |
C6H5Cl2NO3S |
|---|---|
分子量 |
242.08 g/mol |
IUPAC名 |
4-chloro-6-methoxypyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H5Cl2NO3S/c1-12-5-2-4(7)3-6(9-5)13(8,10)11/h2-3H,1H3 |
InChIキー |
SAKIOVWJRCHQIP-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=CC(=C1)Cl)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


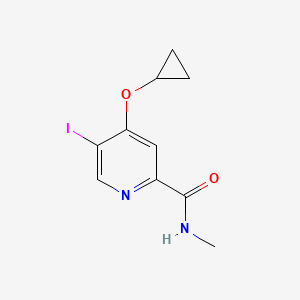
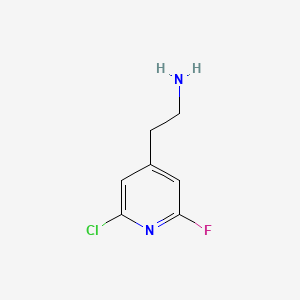
![1-[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14851519.png)
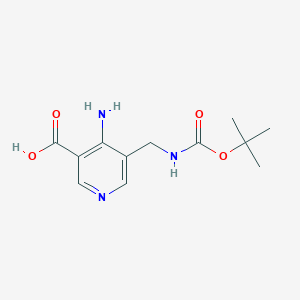
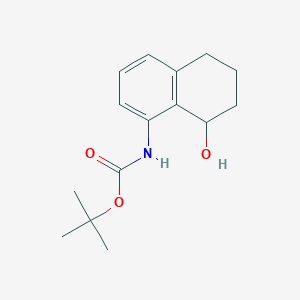
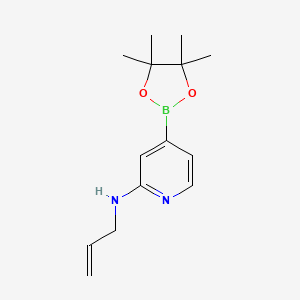
![[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)-3-[[(4-methoxyphenyl)-diphenylmethyl]amino]oxolan-2-yl]methyl benzoate](/img/structure/B14851541.png)
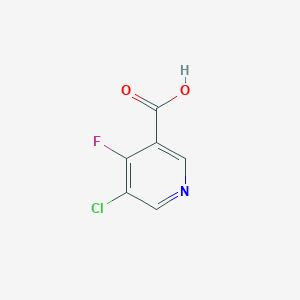



![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide;(E)-but-2-enedioic acid](/img/structure/B14851563.png)
